molecular formula C6H5F3N2S B1388594 3-Amino-2-mercapto-5-(trifluoromethyl)pyridine CAS No. 89571-66-4

3-Amino-2-mercapto-5-(trifluoromethyl)pyridine

Cat. No. B1388594
CAS RN: 89571-66-4
M. Wt: 194.18 g/mol
InChI Key: DQBGYLJMPFLMHF-UHFFFAOYSA-N
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Description

“3-Amino-2-mercapto-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H5F3N2S . It is employed in a convenient, one-pot, synthesis of azaindoles .


Synthesis Analysis

Trifluoromethylpyridines, including “3-Amino-2-mercapto-5-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized through various methods, including an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “3-Amino-2-mercapto-5-(trifluoromethyl)pyridine” consists of a pyridine ring with three substituents: an amino group, a mercapto group, and a trifluoromethyl group .


Chemical Reactions Analysis

Trifluoromethylpyridines, including “3-Amino-2-mercapto-5-(trifluoromethyl)pyridine”, are used as intermediates in the synthesis of several crop-protection products . They are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

While specific safety and hazard information for “3-Amino-2-mercapto-5-(trifluoromethyl)pyridine” was not found, similar compounds like “5-Amino-2-(trifluoromethyl)pyridine” are known to be toxic if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction .

Future Directions

Trifluoromethylpyridines, including “3-Amino-2-mercapto-5-(trifluoromethyl)pyridine”, are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic, with more than 50% of the pesticides launched in the last two decades being fluorinated .

properties

IUPAC Name

3-amino-5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2S/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBGYLJMPFLMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673516
Record name 3-Amino-5-(trifluoromethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-mercapto-5-(trifluoromethyl)pyridine

CAS RN

89571-66-4
Record name 3-Amino-5-(trifluoromethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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